![molecular formula C20H14F3N7S B2841197 3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-82-1](/img/structure/B2841197.png)
3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves various strategies . One common method is the azide-alkyne Huisgen cycloaddition, also known as “click chemistry”. This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The exact structure of “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position . The specific reactions that “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would depend on its exact structure. Some general properties of triazoles include their aromaticity, their ability to form hydrogen bonds, and their high nitrogen content .Scientific Research Applications
- Research has shown that derivatives of this compound possess promising anticancer activity. They may inhibit tumor growth by interfering with cell division, inducing apoptosis, or targeting specific cancer-related proteins .
- Researchers are investigating its potential as a novel antimicrobial agent, especially in the context of drug-resistant strains .
Anticancer Properties
Antimicrobial Activity
Aromatase Inhibition
Mechanism of Action
Future Directions
The field of triazole chemistry is a rapidly evolving area of research, with new synthetic methods and applications being developed regularly . Future research may focus on developing new triazole derivatives with improved biological activity, or on finding new applications for these versatile compounds .
properties
IUPAC Name |
3-benzyl-6-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N7S/c1-12-17(25-28-29(12)15-9-5-8-14(11-15)20(21,22)23)18-27-30-16(24-26-19(30)31-18)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQFJXHNKDMSNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.